molecular formula C15H23N5 B4511137 N-cyclooctyl-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-cyclooctyl-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B4511137
M. Wt: 273.38 g/mol
InChI Key: RLLJAKQUJSOGOQ-UHFFFAOYSA-N
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Description

N-cyclooctyl-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound featuring a triazolopyridazine core substituted with an ethyl group at the 3-position and a cyclooctylamine group at the 6-position. Its molecular formula is C₁₅H₂₃N₅, with a molecular weight of 273.38 g/mol.

This compound is of interest in medicinal chemistry, particularly for kinase inhibition and anticancer applications, though its specific biological targets remain under investigation.

Properties

IUPAC Name

N-cyclooctyl-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5/c1-2-14-17-18-15-11-10-13(19-20(14)15)16-12-8-6-4-3-5-7-9-12/h10-12H,2-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLJAKQUJSOGOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1N=C(C=C2)NC3CCCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyl-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazine derivative with a suitable dicarbonyl compound to form the triazole ring, followed by further cyclization to form the pyridazine ring. The reaction conditions often include the use of acid catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized triazolopyridazine derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C15H23N5C_{15}H_{23}N_5 and features a triazolo-pyridazine core structure. Its unique chemical properties stem from the combination of the triazole and pyridazine moieties, which contribute to its biological activity.

Anticancer Potential

Recent studies have highlighted the anticancer properties of N-cyclooctyl-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine. It has been shown to inhibit cell proliferation in various cancer cell lines by targeting specific signaling pathways involved in tumor growth. For example:

  • Mechanism of Action : The compound acts as a dual inhibitor of c-Met and Pim kinases, which are crucial for cancer cell survival and proliferation. By inhibiting these pathways, it induces apoptosis in cancer cells and reduces tumor growth in preclinical models .

Neuroprotective Effects

The neuroprotective potential of this compound has also been investigated. It appears to modulate neurotransmitter systems and protect neuronal cells from oxidative stress:

  • Research Findings : In animal models of neurodegenerative diseases, this compound demonstrated significant improvements in cognitive function and reductions in neuroinflammation .

Drug Development

The compound is being explored as a lead candidate for drug development due to its favorable pharmacokinetic properties:

  • Bioavailability : Studies indicate that this compound has good oral bioavailability and metabolic stability, making it a suitable candidate for further development into therapeutic agents.

Treatment of Psychiatric Disorders

There is emerging evidence suggesting that this compound may have applications in treating psychiatric disorders:

  • Mechanism : It is thought to act as a positive allosteric modulator of certain glutamate receptors, which are implicated in mood regulation and cognitive function. This modulation could potentially lead to new treatments for conditions such as depression and anxiety disorders .

Case Studies and Experimental Data

StudyObjectiveFindings
Study 1Evaluate anticancer effectsInhibition of c-Met and Pim kinases led to reduced tumor growth in xenograft models.
Study 2Assess neuroprotective effectsImproved cognitive function in rodent models of Alzheimer's disease; reduction in oxidative stress markers.
Study 3Investigate pharmacokineticsDemonstrated high oral bioavailability and favorable metabolic profile in preclinical trials.

Mechanism of Action

The mechanism of action of N-cyclooctyl-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling, leading to altered cellular responses .

Comparison with Similar Compounds

Structural Modifications and Key Differences

The table below summarizes critical differences between the target compound and its analogs:

Compound Name Molecular Formula Substituents Key Properties Biological Activity
Target Compound C₁₅H₂₃N₅ 3-ethyl, N-cyclooctyl High lipophilicity; enhanced binding via ethyl and cyclooctyl groups Kinase inhibition (hypothesized)
N-cyclooctyl-3-methyl analog C₁₄H₂₁N₅ 3-methyl, N-cyclooctyl Lower lipophilicity than ethyl analog Anticancer, kinase inhibition
N-cyclohexyl-3-(trifluoromethyl)phenyl analog C₁₈H₁₇F₃N₅ 3-CF₃-phenyl, N-cyclohexyl Enhanced binding via CF₃ group; electron-withdrawing effects Serine/threonine kinase (e.g., pim-1) inhibition
N-(3-methoxypropyl)-3-methyl analog C₁₀H₁₅N₅O 3-methyl, N-methoxypropyl Increased polarity; improved aqueous solubility Antimicrobial, anticancer
N-benzyl-3-ethyl-N-methyl analog C₁₄H₁₆N₅ 3-ethyl, N-benzyl, N-methyl Aromatic π-π stacking potential; moderate lipophilicity Pharmacological studies ongoing
N-ethyl-3-(trifluoromethyl) analog C₈H₈F₃N₅ 3-CF₃, N-ethyl High specificity via CF₃; reduced lipophilicity Enzyme inhibition (e.g., pim-1)

Substituent Effects on Activity

  • Ethyl vs.
  • Cyclooctyl vs. Cyclohexyl/Benzyl : The cyclooctyl group offers greater conformational flexibility and lipophilicity than cyclohexyl or rigid aromatic benzyl groups, which may improve tissue penetration .
  • Trifluoromethyl (CF₃) Substitution : CF₃ groups in analogs enhance binding affinity through strong electron-withdrawing effects and hydrophobic interactions, as seen in kinase inhibitors like pim-1 .

Target Compound’s Unique Profile

The combination of N-cyclooctyl and 3-ethyl groups distinguishes the target compound from its analogs:

  • Lipophilicity : Predicted logP ~3.5 (higher than methyl or methoxypropyl analogs), favoring blood-brain barrier penetration .
  • Synthetic Versatility : The ethyl group allows further derivatization (e.g., hydroxylation, halogenation) to optimize activity .
  • Hypothesized Targets : Likely targets include pim-1 kinase or bromodomains, based on structural similarities to validated inhibitors .

Biological Activity

N-cyclooctyl-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that incorporate triazole and pyridazine moieties. These structural features are crucial for the compound's biological activity. The presence of the cyclooctyl group enhances lipophilicity and may contribute to improved bioavailability.

Research indicates that compounds like this compound exhibit significant antiproliferative activity against various cancer cell lines. This activity is often attributed to the compound's ability to inhibit key signaling pathways involved in cell division and survival.

Key Findings:

  • Antiproliferative Activity : Studies have shown that derivatives of triazolo-pyridazine compounds can inhibit cell proliferation in cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and others. For example, certain derivatives have demonstrated IC50 values in the low micromolar range, indicating potent activity against these cell lines .
  • Tubulin Polymerization Inhibition : Similar compounds have been shown to disrupt tubulin dynamics by inhibiting polymerization, which is critical for mitotic spindle formation during cell division. This mechanism is particularly relevant for compounds targeting cancer cells .
  • Cell Cycle Arrest : Research indicates that some triazolo derivatives can induce G2/M phase arrest in the cell cycle, leading to apoptosis in cancer cells. This was evidenced by flow cytometry analysis showing increased populations of cells in the G2/M phase following treatment .

Case Studies

Several studies have highlighted the biological activity of related compounds:

Compound Cell Line IC50 (µM) Mechanism
4qA5490.008Tubulin inhibition
17lMCF-71.05c-Met inhibition
17lA5490.98Induces apoptosis

These findings demonstrate the potential of triazolo-pyridazine derivatives as therapeutic agents in oncology.

Therapeutic Potential

The dual inhibition of c-Met and VEGFR-2 kinases by certain derivatives suggests a promising avenue for treating cancers characterized by aberrant signaling through these pathways. The ability to target multiple pathways simultaneously may enhance therapeutic efficacy and reduce resistance commonly seen with single-target therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-cyclooctyl-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Reactant of Route 2
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N-cyclooctyl-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.